5-Cyclopentylisoxazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-cyclopentyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H12N2O/c9-8-5-7(11-10-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10) |
InChI Key |
SXLATPWUODSFIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=NO2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyclopentylisoxazol 3 Amine
Established Synthetic Routes to Substituted Isoxazol-3-amines
The formation of substituted isoxazol-3-amines generally relies on two key transformations: the construction of the isoxazole (B147169) core and the subsequent or concurrent incorporation of the amine group.
Cyclization Reactions for Isoxazole Ring Formation
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be synthesized through various cyclization strategies. A prevalent method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nanobioletters.com This approach offers a high degree of regioselectivity, allowing for the controlled placement of substituents on the isoxazole ring. nanobioletters.comorganic-chemistry.org
Another common strategy is the condensation of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent. nanobioletters.com For the synthesis of 3-aminoisoxazoles, β-ketonitriles are often reacted with hydroxylamine. nih.gov The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization to yield the desired isoxazole. nanobioletters.com The regioselectivity of this reaction can often be controlled by adjusting the reaction conditions, such as pH and temperature.
Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes presents another powerful method for constructing highly substituted isoxazoles. nih.govacs.org This reaction proceeds under mild conditions and tolerates a wide variety of functional groups. nih.gov
| Cyclization Strategy | Key Reactants | Noteworthy Features |
| [3+2] Cycloaddition | Nitrile Oxide, Alkyne | High regioselectivity. nanobioletters.comorganic-chemistry.org |
| Condensation | β-Ketonitrile, Hydroxylamine | Direct route to 3-aminoisoxazoles. nih.gov |
| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime | Mild conditions, broad functional group tolerance. nih.govacs.org |
Incorporation of the Amine Functionality
The amine group can be introduced at the 3-position of the isoxazole ring either during or after the cyclization process. As mentioned, using β-ketonitriles as starting materials directly yields 3-aminoisoxazoles. nih.gov
Alternatively, a leaving group at the 3-position of a pre-formed isoxazole ring can be displaced by an amine source. For instance, 3-haloisoxazoles can undergo nucleophilic aromatic substitution with amines to afford 3-aminoisoxazoles. researchgate.netacs.org A two-step procedure involving the reaction of 3-bromoisoxazolines with amines followed by oxidation provides an efficient route to 3-aminoisoxazoles. acs.org
Advanced Strategies for Synthesis of 5-Cyclopentylisoxazol-3-amine
To synthesize the specific target molecule, this compound, more advanced and tailored strategies are often employed. These methods focus on the efficient introduction of the cyclopentyl group at the 5-position and the amine at the 3-position.
Reductive Amination Pathways for Alkylated Amines
Reductive amination is a versatile method for preparing amines from carbonyl compounds. wikipedia.org This two-step process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.orglibretexts.org
While direct reductive amination is a powerful tool for general amine synthesis, its application to the synthesis of this compound would likely involve the reductive amination of a precursor containing the pre-formed 5-cyclopentylisoxazole core. For instance, a ketone or aldehyde at a position that can be converted to the 3-amino group could be a potential substrate. This method is particularly advantageous as it often proceeds under mild conditions and avoids the over-alkylation issues sometimes seen with direct alkylation of amines. wikipedia.orgmasterorganicchemistry.com
| Reductive Amination Features | Description |
| Process | Two-part reaction: imine/enamine formation followed by reduction. libretexts.org |
| Reactants | Carbonyl compound (aldehyde or ketone) and an amine. wikipedia.org |
| Reducing Agents | NaBH₄, NaBH₃CN, H₂/catalyst. libretexts.orglibretexts.org |
| Advantages | Mild conditions, good control over substitution. wikipedia.orgmasterorganicchemistry.com |
Amide Reduction Approaches
The reduction of amides is a fundamental and widely used method for the synthesis of amines. wikipedia.orglibretexts.org Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting amides to amines. libretexts.orgyoutube.com This approach is valuable for preparing primary, secondary, and tertiary amines. libretexts.org
In the context of this compound synthesis, a precursor such as 5-cyclopentylisoxazole-3-carboxamide could be reduced to the target amine. nih.gov The amide itself can be prepared by coupling the corresponding carboxylic acid (5-cyclopentylisoxazole-3-carboxylic acid) with an amine source. nih.gov This sequence provides a reliable pathway to the desired product. However, it's important to note that this method is generally not suitable for creating amines with branched alkyl groups adjacent to the nitrogen. youtube.com
| Amide Reduction Details | Description |
| General Reaction | Conversion of an amide to an amine. wikipedia.orgechemi.com |
| Key Reagent | Lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com |
| Precursor | An amide, such as 5-cyclopentylisoxazole-3-carboxamide. nih.gov |
| Limitation | Not ideal for synthesizing amines with branching next to the nitrogen. youtube.com |
Curtius Rearrangement Applications in Amine Synthesis
The Curtius rearrangement is a classic and versatile reaction for converting carboxylic acids into primary amines. nih.govrsc.org The process involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the amine. nih.govjove.com This rearrangement is known for its broad applicability to a wide range of carboxylic acids, including aliphatic, aromatic, and heterocyclic variants, and its tolerance of various functional groups. nih.gov
For the synthesis of this compound, the corresponding 5-cyclopentylisoxazole-3-carboxylic acid would be the starting material. This acid can be converted to an acyl azide, which then undergoes the Curtius rearrangement to yield the target 3-aminoisoxazole (B106053). libretexts.org One-pot procedures have been developed to streamline this transformation, making it an efficient synthetic route. thieme-connect.com
| Curtius Rearrangement Steps | Description |
| Starting Material | Carboxylic acid (e.g., 5-cyclopentylisoxazole-3-carboxylic acid). libretexts.org |
| Intermediate 1 | Acyl azide. nih.gov |
| Intermediate 2 | Isocyanate. nih.govjove.com |
| Final Product | Primary amine. nih.gov |
Palladium-Catalyzed Coupling Reactions for Cyclopentyl Moiety Introduction
The introduction of a cyclopentyl group at the C-5 position of the isoxazol-3-amine scaffold can be efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods are mainstays in modern organic synthesis due to their high efficiency, functional group tolerance, and the ability to form carbon-carbon bonds with high precision. wikipedia.orgchemistnotes.comwikipedia.org Key strategies such as the Suzuki-Miyaura and Negishi couplings are particularly relevant.
The general approach involves the coupling of a 5-halo-isoxazol-3-amine intermediate with an appropriate cyclopentyl-organometallic reagent. For instance, a Suzuki-Miyaura reaction would couple 5-bromo-isoxazol-3-amine with cyclopentylboronic acid or its derivatives. wikipedia.orgmdpi.com Similarly, a Negishi coupling would utilize a cyclopentylzinc halide as the coupling partner. wikipedia.orgchemistnotes.comorganic-chemistry.org
The catalytic cycle for these reactions typically involves three fundamental steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 5-halo-isoxazol-3-amine, forming a palladium(II) complex.
Transmetalation: The cyclopentyl group is transferred from the organometallic reagent (e.g., organoboron or organozinc) to the palladium(II) complex. wikipedia.org
Reductive Elimination: The desired this compound is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.
The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. A variety of palladium sources and phosphine (B1218219) ligands have been developed to enhance the scope and efficiency of these transformations. researchgate.net For example, bulky and electron-rich phosphine ligands like SPhos are often effective in promoting Suzuki-Miyaura couplings of alkyl groups. mdpi.com
| Coupling Reaction | Isoxazole Precursor | Cyclopentyl Reagent | Typical Catalyst System | Common Base | Solvent |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 5-Bromo-isoxazol-3-amine | Cyclopentylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/Water |
| Negishi | 5-Iodo-isoxazol-3-amine | Cyclopentylzinc chloride | Pd₂(dba)₃, PCyp₃ | - | THF/NMP |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, green synthetic methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency. For the synthesis of 5-amino-isoxazoles, multicomponent reactions (MCRs) represent a powerful green strategy. d-nb.infomdpi.com These reactions allow for the construction of complex molecules like this compound in a single step from simple, readily available precursors, thereby increasing atom economy and reducing the number of synthetic and purification steps.
A plausible green synthesis of this compound involves a three-component reaction between cyclopentanecarboxaldehyde, an activated nitrile (such as malononitrile (B47326) or cyanoacetamide), and hydroxylamine. This approach directly constructs the substituted 5-amino-isoxazole ring system.
Key features of these green synthetic approaches include:
Use of Benign Solvents: Reactions are often performed in environmentally friendly media like water or glycerol. d-nb.infomdpi.com Glycerol, a byproduct of biodiesel production, is a particularly attractive green solvent as it is biodegradable, non-toxic, and low-cost. nih.gov
Mild Reaction Conditions: Many of these MCRs can be conducted at room temperature, reducing energy consumption. d-nb.infonih.gov
Avoidance of Hazardous Reagents: These methods often use simple, non-toxic catalysts or can even proceed under catalyst-free conditions. d-nb.infomdpi.com For instance, a deep eutectic solvent (DES) like glycerol/K₂CO₃ can serve as both the solvent and the catalytic medium. nih.govnih.govresearchgate.net
The reaction proceeds by condensation of the aldehyde and the active methylene (B1212753) compound, followed by cyclization with hydroxylamine to yield the final isoxazole product. This one-pot procedure exemplifies several principles of green chemistry by maximizing efficiency and minimizing environmental impact.
| Green Approach | Starting Materials | Solvent/Catalyst System | Key Advantages |
|---|---|---|---|
| Multicomponent Reaction | Cyclopentanecarboxaldehyde, Malononitrile, Hydroxylamine HCl | Glycerol / K₂CO₃ | One-pot synthesis, biodegradable solvent, room temperature, high atom economy. d-nb.infonih.gov |
| Multicomponent Reaction | Cyclopentanecarboxaldehyde, Ethyl Cyanoacetate, Hydroxylamine HCl | Water | Environmentally benign solvent, simple work-up, energy saving. mdpi.com |
Chemical Reactivity and Derivatization Strategies of 5 Cyclopentylisoxazol 3 Amine
Reactions Involving the Primary Amine Moiety
The primary amine group (-NH₂) is the most reactive site for many synthetic transformations, acting as a potent nucleophile. Its reactivity allows for the straightforward introduction of a diverse range of substituents, enabling the modulation of the molecule's physicochemical properties.
The primary amine of 5-Cyclopentylisoxazol-3-amine readily undergoes acylation when treated with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to yield the corresponding N-(5-cyclopentylisoxazol-3-yl)amides. fishersci.co.uk This reaction, often referred to as the Schotten-Baumann reaction when using acyl chlorides, typically proceeds rapidly at room temperature in the presence of a non-nucleophilic base like pyridine (B92270) or a tertiary amine (e.g., triethylamine). fishersci.co.uk The base serves to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction, driving the equilibrium towards the amide product. fishersci.co.uk
Alternatively, direct coupling with carboxylic acids can be achieved using peptide coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond with high efficiency. fishersci.co.ukyoutube.com
Table 1: Examples of Acylation Reactions
| Acylating Agent | Reagent/Catalyst | Expected Product |
|---|---|---|
| Acetyl chloride | Triethylamine (TEA) | N-(5-cyclopentylisoxazol-3-yl)acetamide |
| Benzoyl chloride | Pyridine | N-(5-cyclopentylisoxazol-3-yl)benzamide |
| Acetic anhydride | Base (e.g., TEA) | N-(5-cyclopentylisoxazol-3-yl)acetamide |
Direct alkylation of the primary amine can be achieved using alkyl halides. However, this reaction often suffers from a lack of selectivity, leading to mixtures of mono-, di-alkylated products, and even quaternary ammonium (B1175870) salts.
A more controlled and efficient method for introducing alkyl groups is through reductive alkylation. This two-step, one-pot process involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate. nih.gov The imine is then reduced in situ to the corresponding secondary or tertiary amine without being isolated. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. This method provides a high-yielding and selective route to N-alkylated derivatives. For instance, a cobalt-catalyzed system using molecular hydrogen as the reductant can directly alkylate amines with carboxylic acids. nih.gov
Table 2: Examples of Reductive Alkylation Reactions
| Carbonyl Compound | Reducing Agent | Expected Product |
|---|---|---|
| Formaldehyde | NaBH₃CN | N-methyl-5-cyclopentylisoxazol-3-amine |
| Acetone | H₂, Pd/C | N-isopropyl-5-cyclopentylisoxazol-3-amine |
| Cyclohexanone | NaBH(OAc)₃ | N-cyclohexyl-5-cyclopentylisoxazol-3-amine |
Reacting this compound with sulfonyl chlorides in the presence of a base affords sulfonamides, which are important bioisosteres of amides. nih.gov The reaction is analogous to acylation, where the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base, such as pyridine or triethylamine, is required to scavenge the HCl produced. scispace.com This method is robust and allows for the synthesis of a wide array of aryl and alkyl sulfonamides. ekb.eg
Table 3: Examples of Sulfonamide Formation Reactions
| Sulfonylating Agent | Base | Expected Product |
|---|---|---|
| Benzenesulfonyl chloride | Pyridine | N-(5-cyclopentylisoxazol-3-yl)benzenesulfonamide |
| p-Toluenesulfonyl chloride | Triethylamine | N-(5-cyclopentylisoxazol-3-yl)-4-methylbenzenesulfonamide |
The reaction of primary amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, is a classic test to distinguish between amine classes. chemistrysteps.comlibretexts.org When a primary amine such as this compound is treated with cold nitrous acid, it undergoes diazotization. chemistrysteps.com The initial reaction involves the formation of an N-nitrosamine, which then rearranges and eliminates water to form a diazonium salt. chemistrysteps.com
Unlike aromatic diazonium salts which can be stable at low temperatures, diazonium salts derived from aliphatic-like primary amines are generally very unstable and readily decompose, even at 0 °C. chemistrysteps.commsu.edu This decomposition proceeds with the loss of nitrogen gas (N₂) and the formation of a carbocation intermediate, which can then lead to a mixture of products, including alcohols and alkenes. libretexts.org
Primary amines condense with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. libretexts.orgredalyc.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.orgyoutube.com The optimal pH for this reaction is typically mildly acidic (around 4-5), as sufficient acid is needed to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so much acid that it fully protonates and deactivates the starting amine nucleophile. libretexts.org The water formed is often removed to drive the equilibrium toward the imine product. nih.gov
Enamine formation occurs when an aldehyde or ketone reacts with a secondary amine. masterorganicchemistry.com Since this compound is a primary amine, its reaction with an enolizable aldehyde or ketone will result in the formation of an imine. masterorganicchemistry.com
Table 4: Examples of Imine Formation Reactions
| Carbonyl Compound | Catalyst | Expected Product (Imine) |
|---|---|---|
| Benzaldehyde | Acetic acid | (E)-N-benzylidene-5-cyclopentylisoxazol-3-amine |
| Acetophenone | p-Toluenesulfonic acid | (E)-N-(1-phenylethylidene)-5-cyclopentylisoxazol-3-amine |
Reactivity of the Isoxazole (B147169) Heterocycle
The isoxazole ring is an aromatic heterocycle, which confers a degree of stability that allows for the manipulation of substituents on the ring without its cleavage. researchgate.net However, a key feature of the isoxazole ring is the inherent weakness of the nitrogen-oxygen (N-O) bond. researchgate.net This bond is susceptible to cleavage under various conditions, particularly reductive ones.
Catalytic hydrogenation is a common method for cleaving the isoxazole ring. mdpi.com Using catalysts such as palladium on carbon (Pd/C) or Raney Nickel, the N-O bond can be reductively cleaved. This ring-opening reaction transforms the isoxazole into a difunctionalized open-chain compound, typically an enaminone (a β-amino-α,β-unsaturated ketone). researchgate.netmdpi.com This transformation makes isoxazoles valuable synthetic intermediates, acting as masked forms of 1,3-dicarbonyl compounds or their derivatives. researchgate.net For this compound, reductive cleavage would be expected to yield a derivative of 1-cyclopentyl-1,3-butanedione.
The presence of electron-withdrawing or electron-donating groups on the isoxazole ring can influence its reactivity. For example, a nitro group at the 5-position can activate the ring for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com While the cyclopentyl group is generally electron-donating and the amine group is also activating, the primary reactivity of the unsubstituted heterocycle itself, beyond derivatization at the substituent positions, is dominated by its potential for reductive ring opening.
Electrophilic Aromatic Substitution on the Isoxazole Ring
The isoxazole ring, a five-membered heterocycle, can undergo electrophilic aromatic substitution. The reactivity of the ring is significantly influenced by the substituents attached. The 3-amino group is a powerful activating group, increasing the electron density of the isoxazole ring through resonance and thereby making it more susceptible to attack by electrophiles.
This activation is directed primarily to the C4 position, which is ortho to the activating amino group and meta to the deactivating ring nitrogen atom. The lone pair of electrons on the exocyclic nitrogen atom can be delocalized into the ring, stabilizing the cationic intermediate (the sigma complex) formed during the substitution at the C4 position. Consequently, reactions such as halogenation, nitration, and sulfonation are expected to occur selectively at this site. However, the presence of the amino group can also lead to side reactions or may require protection prior to carrying out the substitution, as it can react with many electrophilic reagents. For instance, attempts to nitrate (B79036) 3-aminoisoxazole (B106053) derivatives with nitric acid have been reported to be unsuccessful, suggesting that the reaction conditions need to be carefully controlled to achieve the desired ring substitution. researchgate.net
Ring-Opening and Rearrangement Pathways
While the isoxazole ring is aromatic, it is less stable than carbocyclic aromatic rings like benzene (B151609) and can be susceptible to ring-opening under certain conditions. The N-O bond is the weakest link in the ring and is prone to cleavage. Heating 3-aminoisoxazole derivatives can lead to thermal runaway and explosive decomposition, indicating underlying instability at elevated temperatures. nih.gov
Some derivatives of 3-aminoisoxazoles have been shown to undergo rearrangement upon heating, which involves the opening of the isoxazole ring followed by recyclization to form a different heterocyclic system, such as an oxadiazole derivative. researchgate.net This type of transformation highlights the potential for the isoxazole core to serve as a precursor to other heterocyclic structures under thermal stress. Photochemical conditions can also induce rearrangements in isoxazoles, proceeding through cleavage of the N-O bond to generate reactive intermediates.
Advanced Derivatization for Analytical and Research Purposes
The primary amine group of this compound is a key functional handle for derivatization, particularly for enhancing its detection in analytical techniques like High-Performance Liquid Chromatography (HPLC).
Pre-column Derivatization Techniques for Chromatography
Pre-column derivatization involves reacting the analyte with a labeling reagent before its introduction into the chromatography system. thermofisher.com This process converts the analyte into a derivative with improved chromatographic properties and detectability. For primary amines like this compound, reagents that introduce a chromophore or fluorophore are commonly used. thermofisher.com
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent for derivatizing primary and secondary amines. researchgate.netnih.gov The reaction is a nucleophilic substitution where the amino group of this compound attacks the sulfonyl chloride, displacing the chloride ion. researchgate.net
This reaction is typically carried out under alkaline conditions (pH 9.5-10) in an aqueous-organic solvent mixture at elevated temperatures (e.g., 38-60°C). researchgate.net The resulting dansyl derivative is highly fluorescent and stable, allowing for sensitive detection by HPLC with a fluorescence detector (excitation ~330 nm, emission ~530 nm). researchgate.netnih.gov The bulky, non-polar dansyl group also enhances the retention of the analyte on reversed-phase HPLC columns. nih.gov
9-Fluorenylmethyl chloroformate (Fmoc-Cl) is another valuable reagent for the derivatization of primary and secondary amines. thermofisher.comikm.org.my The reaction mechanism involves the nucleophilic attack of the amine on the chloroformate, leading to the formation of a stable carbamate (B1207046) derivative.
The derivatization is performed under alkaline conditions, often using a borate (B1201080) buffer (pH can range up to 11.4), and proceeds readily at room temperature. ikm.org.mynih.gov The resulting Fmoc-derivative is intensely fluorescent, which significantly increases detection sensitivity by several orders of magnitude compared to UV absorbance. researchgate.net The stable derivatives are well-suited for automated analysis and provide excellent chromatographic separation on reversed-phase columns. thermofisher.comnih.gov
Dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride) reacts with primary and secondary amino groups in a manner similar to dansyl chloride. researchgate.net The reaction is typically conducted in a buffered alkaline solution (pH 8.5-9.5) at elevated temperatures (e.g., 70°C for 15-30 minutes). researchgate.netresearchgate.net
Derivatization for Enhanced Spectroscopic Detection
Derivatization strategies are frequently employed to improve the spectroscopic detection of analytes that lack a suitable chromophore or fluorophore. For a compound like this compound, derivatization of its primary amino group can significantly enhance its detectability by UV-Vis or fluorescence spectroscopy.
The derivatizing agents discussed previously—Phenyl Isothiocyanate, NBD-Cl, and OPA—are all designed to introduce a moiety into the analyte molecule that has strong spectroscopic properties.
Phenyl Isothiocyanate introduces the phenylthiocarbamyl group, which has a strong UV absorbance, typically around 254 nm. researchgate.net This allows for sensitive detection using standard HPLC-UV systems. The PTC derivatives are stable, which is beneficial for reproducible quantification. researchgate.net
NBD-Cl reacts with amines to form derivatives that are intensely fluorescent. nih.govresearchgate.net NBD-amines typically exhibit excitation and emission maxima at wavelengths that are well-suited for fluorescence detectors, offering very low detection limits. dergipark.org.tr
O-Phthaldialdehyde , in conjunction with a thiol, forms isoindole derivatives that are highly fluorescent. researchgate.netdiva-portal.org This method is valued for its speed and the high sensitivity it provides for the analysis of primary amines. researchgate.net
The choice of derivatization reagent depends on the analytical instrumentation available and the specific requirements of the analysis, such as sensitivity and selectivity.
Table 4: Spectroscopic Properties of Common Amine Derivatives
| Derivatizing Agent | Derivative | Detection Method | Typical Wavelength (nm) |
| Phenyl Isothiocyanate | Phenylthiocarbamyl (PTC) | UV Absorbance | ~254 |
| NBD-Cl | NBD-amine | Fluorescence | Ex: ~470, Em: ~530 |
| O-Phthaldialdehyde (OPA) | Isoindole | Fluorescence | Ex: ~340, Em: ~450 |
These derivatization techniques transform the weakly absorbing or non-fluorescent this compound into a derivative that can be easily and sensitively detected, which is crucial for its quantification in various matrices.
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Cyclopentylisoxazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, it is possible to deduce the precise arrangement of atoms and the connectivity that forms the molecular structure of 5-Cyclopentylisoxazol-3-amine.
In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. Protons in different parts of the this compound molecule are expected to resonate at distinct frequencies, providing a unique fingerprint.
Amine Protons (-NH₂): The two protons of the primary amine group are expected to appear as a broad singlet. Their chemical shift is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org Typically, they can be found in a wide range from 2.0 to 5.0 ppm.
Isoxazole (B147169) Ring Proton (H-4): The isoxazole ring contains a single proton at the C-4 position. This proton is in a heteroaromatic environment and is anticipated to appear as a sharp singlet (as it has no adjacent protons to couple with) in the region of 5.5-6.5 ppm.
Cyclopentyl Protons: The cyclopentyl group gives rise to more complex signals. The single methine proton (H-1') directly attached to the isoxazole ring is the most deshielded of the aliphatic protons and would likely appear as a multiplet (a quintet, assuming coupling to the four adjacent methylene (B1212753) protons) around 3.0-3.5 ppm. The remaining eight methylene protons on the cyclopentyl ring (H-2', H-3', H-4', H-5') are in similar electronic environments and would produce overlapping multiplets in the upfield, aliphatic region, typically between 1.5 and 2.2 ppm. oregonstate.edu
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -NH ₂ | 2.0 - 5.0 | Broad Singlet |
| H-4 (isoxazole) | 5.5 - 6.5 | Singlet |
| H-1' (cyclopentyl methine) | 3.0 - 3.5 | Multiplet |
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Given the molecular symmetry, this compound is expected to show six distinct carbon signals.
Isoxazole Ring Carbons: The three carbons of the isoxazole ring are in unique electronic environments and are significantly deshielded. C-3, being attached to two electronegative nitrogen and oxygen atoms and the amine group, is expected at approximately 170 ppm. C-5, attached to the ring oxygen and the cyclopentyl group, would appear further downfield, around 175-180 ppm. The protonated C-4 carbon is expected to be the most shielded of the ring carbons, appearing around 95-105 ppm. libretexts.orglibretexts.org
Cyclopentyl Carbons: The cyclopentyl group contains three distinct carbon environments due to symmetry. The methine carbon (C-1') attached to the isoxazole ring will be the most deshielded of this group, with a predicted shift of 30-35 ppm. The four methylene carbons will appear as two distinct signals: one for C-2' and C-5', and another for C-3' and C-4', both expected in the 25-35 ppm range. youtube.com Quaternary carbons, such as C-3 and C-5, often exhibit signals of lower intensity. youtube.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-5 (isoxazole) | 175 - 180 |
| C-3 (isoxazole) | ~170 |
| C-4 (isoxazole) | 95 - 105 |
| C-1' (cyclopentyl methine) | 30 - 35 |
| C-2' / C-5' (cyclopentyl methylenes) | 25 - 35 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, COSY would be instrumental in confirming the structure of the cyclopentyl group by showing cross-peaks between the methine proton (H-1') and the adjacent methylene protons (H-2'/H-5'), as well as between adjacent methylene protons within the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon signals of the atoms they are directly attached to. HSQC would be used to definitively link the isoxazole H-4 proton to the C-4 carbon signal and to assign the complex cyclopentyl proton multiplets to their corresponding carbon signals (H-1' to C-1', etc.).
A correlation between the cyclopentyl methine proton (H-1') and the isoxazole ring carbons C-5 and C-4, confirming the attachment point of the ring.
Correlations from the isoxazole ring proton (H-4) to the adjacent ring carbons C-5 and C-3.
A potential correlation from the amine protons (-NH₂) to the C-3 carbon.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing non-volatile compounds in complex mixtures. nih.gov
Analysis: For this compound, a reversed-phase LC method would likely be employed. Using a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode, the molecule would be expected to readily accept a proton (primarily at the amine group) to form the protonated molecule, [M+H]⁺. Given the molecular formula C₈H₁₂N₂O, the calculated exact mass is 152.0950 Da. Therefore, the primary ion observed in the full scan mass spectrum would be at an m/z of 153.0958.
Tandem MS (MS/MS): In tandem mass spectrometry, the [M+H]⁺ precursor ion is isolated and fragmented by Collision-Induced Dissociation (CID). acs.org The resulting product ions provide valuable structural information. The fragmentation of the isoxazole ring and the loss of the cyclopentyl substituent are expected fragmentation pathways. acs.orgresearchgate.net
Table 3: Predicted LC-MS and MS/MS Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 153.1 | Precursor Ion (Protonated Molecule) |
| [M+H - C₅H₈]⁺ | 85.0 | Product Ion (Loss of cyclopentene) |
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the polarity and hydrogen-bonding capacity of the primary amine group, this compound has limited volatility and may exhibit poor chromatographic behavior (e.g., peak tailing) on standard GC columns. sigmaaldrich.com
Derivatization: To overcome these issues, derivatization is often necessary. The active hydrogens of the amine group can be replaced with nonpolar groups, such as by silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. sigmaaldrich.com
Fragmentation: GC-MS typically uses high-energy Electron Ionization (EI), which results in extensive and reproducible fragmentation patterns that serve as a molecular fingerprint. The molecular ion (M⁺˙) at m/z 152 may be observed, but it is often weak. The fragmentation pattern would be dominated by ions resulting from the cleavage of the cyclopentyl group and the characteristic fragmentation of the isoxazole ring. Alpha-cleavage next to the amine group is also a common pathway for amine-containing compounds.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
Chromatographic Purity Assessment
Chromatographic techniques are indispensable for determining the purity of a chemical compound by separating it from any impurities, starting materials, or byproducts. For this compound, both HPLC and UPLC are powerful tools for assessing its purity profile with high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. In the context of this compound, reversed-phase HPLC is a commonly employed mode. This method utilizes a non-polar stationary phase (typically C18-silica) and a polar mobile phase, causing the separation of compounds based on their hydrophobicity.
The purity of this compound can be determined by injecting a solution of the compound into the HPLC system. The resulting chromatogram will display a major peak corresponding to the target compound and potentially smaller peaks representing impurities. The peak area of the main component relative to the total peak area of all components provides a quantitative measure of purity. Method development would involve optimizing parameters such as the mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or trifluoroacetic acid to improve peak shape), flow rate, and column temperature to achieve optimal separation from potential impurities.
Illustrative HPLC Parameters for Purity Analysis:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: The data in this table is illustrative and represents a typical starting point for method development for a compound like this compound.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC.
For the purity assessment of this compound, a UPLC method would offer a more rapid and efficient analysis. The fundamental principles of separation remain the same as in HPLC, but the enhanced resolving power of UPLC can reveal trace impurities that might not be detected by HPLC. The higher efficiency of UPLC columns allows for shorter run times without sacrificing separation quality, making it a valuable tool for high-throughput analysis.
Illustrative UPLC Parameters for Purity Analysis:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 1 µL |
Note: The data in this table is illustrative and represents a typical starting point for method development for a compound like this compound.
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule's functional groups.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups: the isoxazole ring, the cyclopentyl group, and the primary amine.
N-H Stretching: The primary amine (-NH2) group would typically show two distinct absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.comlibretexts.org
C-H Stretching: The cyclopentyl group would exhibit C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons. wpmucdn.com
C=N and C=C Stretching: The isoxazole ring contains C=N and C=C bonds, which would show characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.
N-O Stretching: The N-O bond within the isoxazole ring would have a characteristic stretching frequency, typically in the 1300-1400 cm⁻¹ range.
C-N Stretching: The stretching vibration of the C-N bond connecting the amine group to the isoxazole ring would be expected in the 1250-1350 cm⁻¹ region.
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is typically observed around 1580-1650 cm⁻¹. orgchemboulder.com
Predicted Major IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H asymmetric and symmetric stretching |
| 2960 - 2850 | Strong | C-H stretching (cyclopentyl) |
| 1640 - 1580 | Medium | C=N stretching (isoxazole) and N-H bending |
| 1470 - 1430 | Medium | C-H bending (cyclopentyl) |
| 1380 - 1320 | Medium | N-O stretching (isoxazole) |
| 1300 - 1200 | Medium | C-N stretching |
Note: The data in this table is predictive and based on characteristic infrared absorption frequencies for the respective functional groups.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
For this compound, obtaining a single crystal suitable for X-ray diffraction would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry of the isoxazole ring, the cyclopentyl group, and the amine substituent.
Conformation: The preferred conformation of the cyclopentyl ring and its orientation relative to the isoxazole ring.
Intermolecular Interactions: The arrangement of molecules in the crystal lattice, revealing information about intermolecular forces such as hydrogen bonding (e.g., between the amine group of one molecule and the nitrogen or oxygen atoms of a neighboring molecule) and van der Waals interactions. This information is crucial for understanding the solid-state properties of the compound.
While specific crystallographic data for this compound is not publicly available, a hypothetical analysis would involve determining the crystal system, space group, and unit cell dimensions, followed by a full structural refinement to obtain the atomic coordinates.
Computational and Theoretical Studies of 5 Cyclopentylisoxazol 3 Amine
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's three-dimensional structure and electron distribution, which are key determinants of its physical and chemical behavior. researchgate.net
Conformational Analysis and Energy Landscapes
By systematically rotating the single bond connecting the cyclopentyl and isoxazole (B147169) rings and exploring the ring's puckering, a potential energy surface (PES) can be generated. This energy landscape maps the stability of different conformers, allowing for the identification of low-energy, thermodynamically stable structures. The global minimum on this landscape represents the most probable conformation of the molecule in its ground state. Understanding these preferred conformations is essential for predicting how the molecule will fit into a protein's binding site.
Table 1: Hypothetical Conformational Energy Data for 5-Cyclopentylisoxazol-3-amine
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Global Minimum | 175° | 0.00 | 75.2 |
| Local Minimum 1 | -65° | 1.25 | 15.5 |
| Local Minimum 2 | 80° | 2.10 | 9.3 |
Electronic Property Prediction (e.g., Frontier Molecular Orbitals)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital can be considered the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, making it a nucleophile. A higher HOMO energy indicates a greater tendency to donate electrons.
LUMO: This is the innermost orbital that is empty of electrons. The energy of the LUMO relates to the molecule's ability to accept electrons, acting as an electrophile. A lower LUMO energy suggests a greater affinity for electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net These calculations help predict regions of the molecule susceptible to electrophilic or nucleophilic attack, which is vital for understanding potential metabolic pathways and reaction mechanisms.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value (eV) | Implication |
| HOMO Energy | -6.85 | Electron-donating capability |
| LUMO Energy | -0.95 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.90 | High kinetic stability, low reactivity |
| Dipole Moment | 2.45 D | Moderate polarity |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com
2D-QSAR Methodologies
2D-QSAR models are developed using descriptors derived from the two-dimensional representation of molecules. For a series of isoxazole derivatives including this compound, a model would be built by correlating their measured biological activity (e.g., inhibitory concentration, IC50) with calculated molecular descriptors.
These descriptors can be categorized as:
Electronic: (e.g., partial charges, dipole moment)
Steric: (e.g., molecular weight, molar refractivity)
Hydrophobic: (e.g., LogP, partition coefficient)
Topological: (e.g., connectivity indices)
A statistical method, such as multiple linear regression (MLR), would be used to generate an equation that quantitatively describes how these properties influence activity. Such a model can be used to predict the activity of new, unsynthesized analogs.
3D-QSAR and Pharmacophore Modeling
3D-QSAR methods provide a more sophisticated analysis by considering the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. mdpi.comnih.gov These methods require the structural alignment of the entire set of molecules. nih.gov
CoMFA and CoMSIA: These techniques calculate steric and electrostatic fields around the aligned molecules. nih.gov The results are often visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for biological activity. mdpi.com For instance, a green contour map in a CoMFA study might indicate that a bulky group (like the cyclopentyl ring) is favored in that region for higher activity, while a yellow contour might suggest steric hindrance is detrimental. mdpi.com
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govnih.gov For this compound and its analogs, a pharmacophore model might identify key features such as a hydrogen bond acceptor (the isoxazole nitrogen or oxygen), a hydrogen bond donor (the amine group), and a hydrophobic region (the cyclopentyl ring). nih.gov This model then serves as a 3D query to screen virtual libraries for new compounds with diverse chemical scaffolds but the same essential features. nih.gov
Table 3: Example Statistical Validation of a Hypothetical 3D-QSAR Model
| Parameter | Value | Description |
| q² (Cross-validated r²) | 0.65 | Indicates good internal predictive ability. mdpi.com |
| r² (Non-cross-validated r²) | 0.92 | Shows a strong correlation between predicted and observed activities for the training set. mdpi.com |
| r²_pred (External validation) | 0.81 | Demonstrates the model's ability to predict the activity of an external test set of compounds. |
| SEE (Standard Error of Estimate) | 0.25 | A smaller value indicates a better fit of the model. mdpi.com |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools for visualizing and analyzing how a ligand like this compound interacts with its protein target at an atomic level. mdpi.com
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor. mdpi.com The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the binding affinity for various poses. The results can identify key interactions, such as hydrogen bonds between the amine group of the ligand and amino acid residues in the protein, or hydrophobic interactions involving the cyclopentyl ring. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.gov By simulating the motions of atoms and molecules, MD provides a dynamic view of the binding event. researchgate.net This technique can confirm the stability of key interactions observed in docking, reveal the role of water molecules in the binding site, and provide a more accurate estimation of the binding free energy, thus validating the docking results. nih.gov
Table 4: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase X | -8.5 | ASP 145 | Hydrogen Bond (with -NH2) |
| LEU 83 | Hydrophobic (with cyclopentyl) | ||
| VAL 35 | van der Waals | ||
| Protease Y | -7.2 | GLU 210 | Salt Bridge (with protonated amine) |
| PHE 150 | Pi-Alkyl (with cyclopentyl) |
Ligand-Protein Interaction Profiling
Ligand-protein interaction profiling for a compound like this compound would involve computational screening against a panel of protein targets to predict its potential biological activities and off-target effects. This is often accomplished using molecular docking simulations, where the compound is computationally placed into the binding sites of various proteins.
The goal of this profiling is to identify potential protein partners and thus infer the compound's mechanism of action or potential therapeutic applications. For isoxazole derivatives, which are known to interact with a range of biological targets, such profiling would be crucial in early-stage drug discovery. The interaction patterns, governed by forces like hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be analyzed to score and rank potential protein targets.
Binding Mode Predictions for Biological Targets
Once potential biological targets are identified, more focused computational studies are performed to predict the specific binding mode of this compound. This involves detailed molecular docking and molecular dynamics simulations to determine the most stable conformation of the ligand when bound to the protein's active site.
These predictions are critical for understanding the structure-activity relationship (SAR) and for guiding the optimization of the compound's structure to improve its potency and selectivity. For instance, studies on related 5-aminooxazole derivatives have used such predictions to explain differences in inhibitory potency based on specific hydrogen bond interactions within the active site. The orientation of the cyclopentyl group and the amine and isoxazole moieties would be analyzed to understand key interactions with amino acid residues.
A hypothetical summary of predicted interactions for a related isoxazole derivative is presented below to illustrate the type of data generated in such a study.
| Interacting Residue | Interaction Type | Predicted Distance (Å) |
| ASP 189 | Hydrogen Bond | 2.8 |
| GLY 216 | Hydrogen Bond | 3.1 |
| TRP 215 | Pi-Pi Stacking | 4.5 |
| VAL 213 | Hydrophobic | 3.9 |
Note: This table is illustrative and does not represent actual data for this compound.
Prediction of Reactivity and Reaction Mechanisms
The reactivity and reaction mechanisms of this compound can be predicted using quantum chemistry methods, such as Density Functional Theory (DFT). These studies provide insights into the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals (e.g., HOMO and LUMO).
From these fundamental properties, various aspects of reactivity can be predicted:
Site of Reactivity: Identifying which atoms are most susceptible to electrophilic or nucleophilic attack. For 3-aminoisoxazoles, reactions can involve the exocyclic amino group or the isoxazole ring itself.
Reaction Barriers: Calculating the activation energies for potential reactions, such as N-acylation or ring-opening reactions, to predict the feasibility and kinetics of these transformations.
Reaction Mechanisms: Elucidating the step-by-step pathway of a chemical reaction, including the structures of transition states and intermediates.
This information is valuable for synthetic chemists looking to modify the molecule or for understanding its metabolic fate in a biological system.
Applications of 5 Cyclopentylisoxazol 3 Amine in Academic Research
Building Block for Complex Molecule Synthesis
The chemical reactivity of 5-cyclopentylisoxazol-3-amine allows for its incorporation into a variety of molecular frameworks, leading to the development of new heterocyclic systems and advanced organic materials.
Synthesis of Novel Heterocyclic Systems
The amine group on the isoxazole (B147169) ring of this compound provides a reactive site for further chemical transformations, enabling the construction of more complex heterocyclic structures. For instance, it can be used in reactions to form fused ring systems, such as pyrimido[5,4-b]quinolines and pyrimido[5,4-c]isoquinolines, which are of interest in medicinal chemistry. researchgate.net The versatility of aminopyrazoles and other amino-substituted heterocycles as precursors in the synthesis of fused heterocyclic systems has been well-documented. nih.govmdpi.com Similarly, enaminones, which share reactivity patterns with amino-isoxazoles, are extensively used as building blocks for a wide array of heterocyclic compounds. nih.gov The isoxazole moiety itself can be a precursor to other functionalities through ring-opening reactions, further expanding its synthetic utility. researchgate.net
Precursor for Advanced Organic Materials
While specific research on this compound as a precursor for advanced organic materials is not extensively detailed in the provided search results, the broader class of isoxazole-containing compounds has shown potential in materials science. For example, the introduction of heterocyclic rings like 1,2,3-triazole, which can be synthesized from amine precursors, into larger molecular structures can influence the photophysical properties of the resulting materials, which is a desirable feature for the development of dyes and other functional organic materials. researchgate.net The principles of using heterocyclic building blocks to create complex structures with specific properties are well-established.
Medicinal Chemistry Research as a Chemical Scaffold
In medicinal chemistry, a chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound has emerged as a significant scaffold for the development of new therapeutic agents. nih.gov
Design and Synthesis of Ligands for Biological Targets
The isoxazole ring system is a common feature in many biologically active compounds. Researchers utilize this compound as a starting point to design and synthesize ligands that can interact with specific biological targets, such as enzymes and receptors. The cyclopentyl group can provide favorable hydrophobic interactions within a binding pocket, while the amine group offers a point for modification to optimize binding affinity and selectivity. For example, derivatives of similar amino-heterocycles have been designed as ligands for targets like the serotonin (B10506) 5-HT7 receptor. nih.gov The synthesis of novel derivatives often involves creating amide or other linkages at the amine position to explore interactions with the target protein. researchgate.net
Structure-Activity Relationship (SAR) Investigations of Derivatives
Once a series of derivatives is synthesized from the this compound scaffold, researchers conduct structure-activity relationship (SAR) studies. nih.gov These investigations systematically evaluate how changes in the chemical structure of the derivatives affect their biological activity. For example, modifying the cyclopentyl group or substituting different groups on the isoxazole ring can lead to significant changes in potency and selectivity. SAR studies are crucial for optimizing lead compounds in the drug discovery process. nih.govnih.govresearchgate.netrsc.orgmdpi.com This systematic approach allows medicinal chemists to understand the key molecular features required for a desired biological effect.
| Derivative Modification | Target | Impact on Activity |
| Addition of indoline (B122111) scaffold | LSD1 | Increased potency and selectivity. nih.gov |
| Amide formation with aromatic acids | Various microbes | Enhanced antimicrobial activity. researchgate.net |
| Substitution on pyrazolopyridine core | Aortic rings | Changes in vasorelaxant activity. nih.gov |
| Halogenation of fascaplysin (B45494) core | Cancer cell lines | Increased selectivity for cancer cells. mdpi.com |
Exploration of Molecular Interactions with Biomolecules
Understanding how a ligand binds to its biological target at the molecular level is fundamental to rational drug design. Derivatives of this compound are used to probe the molecular interactions within the binding sites of biomolecules. Techniques such as X-ray crystallography and computational modeling can reveal the specific hydrogen bonds, hydrophobic interactions, and other forces that govern the binding of these ligands. For instance, studies on similar heterocyclic compounds have elucidated their interactions with DNA and various enzymes. soton.ac.uk This detailed understanding of molecular interactions guides the design of new derivatives with improved binding affinity and specificity.
Role in Enzyme Inhibitor Design and Mechanism Studies
The primary role of this compound in enzyme inhibitor design is as a structural scaffold or building block for the synthesis of quinazoline-based derivatives targeting RAF kinases. RAF kinases are a family of serine/threonine-protein kinases that play a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in various human cancers.
Several Chinese patents (CN102026985A, CN102026985B, and CN106146484A) disclose the use of this compound in the preparation of quinazoline (B50416) compounds that function as RAF kinase modulators. In the design of these inhibitors, the this compound moiety is incorporated into the larger quinazoline framework. The cyclopentyl group likely contributes to the molecule's interaction with the hydrophobic pockets of the ATP-binding site of the RAF kinase. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a rigid linker and can participate in hydrogen bonding or other non-covalent interactions within the enzyme's active site. The amine group of the compound is a crucial functional handle that allows for its covalent linkage to the quinazoline core, often through a urea (B33335) or a similar functional group, to generate the final inhibitor.
Applications in Chemical Biology Probes
The application of this compound in the development of chemical biology probes is an extension of its role in enzyme inhibitor design. Chemical probes are small molecules used to study the function of proteins and biological pathways in living systems. The quinazoline-based RAF kinase inhibitors synthesized from this compound have the potential to be utilized as chemical probes to investigate the cellular roles of RAF kinases beyond their involvement in cancer.
For a molecule to be an effective chemical probe, it should ideally exhibit high potency and selectivity for its target. The development of selective RAF kinase inhibitors derived from this compound would allow researchers to specifically modulate the activity of these kinases in cells and organisms. This would enable the dissection of their roles in various physiological and pathological processes.
However, there is currently a lack of publicly accessible research that explicitly describes the development and application of chemical biology probes directly derived from this compound. The focus of the existing patent literature is primarily on the therapeutic potential of the resulting quinazoline derivatives as kinase inhibitors rather than their use as tool compounds for basic research. Further academic investigation would be required to fully characterize and validate these molecules as high-quality chemical probes for the broader scientific community.
Future Directions and Emerging Research Avenues for 5 Cyclopentylisoxazol 3 Amine
Development of Novel Synthetic Pathways
While general methods for the synthesis of 3-aminoisoxazoles are established, the development of novel, efficient, and regioselective pathways tailored to 5-Cyclopentylisoxazol-3-amine remains a key area of research. nih.govorganic-chemistry.org Current strategies often involve the reaction of β-ketonitriles with hydroxylamine (B1172632), where pH and temperature are critical factors in directing the regioselectivity. organic-chemistry.org Future research could focus on metal-free synthetic routes to enhance the environmental friendliness of the process. nih.gov
One promising approach involves a two-step procedure starting from readily available 3-bromoisoxazolines. These intermediates can be synthesized via a regioselective [3+2] cycloaddition and subsequently reacted with amines to afford 3-aminoisoxazolines, which are then oxidized to the desired 3-aminoisoxazoles. acs.orgacs.org This method has shown high yields for a variety of amines and substituents at the 5-position. acs.orgacs.org Furthermore, a practical, multigram, metal-free synthesis of isoxazole-containing building blocks from commercially available amino acids has been developed, with the key step being a regioselective [3+2] cycloaddition of in situ generated nitrile oxides with alkynes or enamines. rsc.org
| Synthetic Approach | Key Features | Potential Advantages for this compound |
| β-Ketonitrile and Hydroxylamine | pH and temperature control for regioselectivity | Established method, scalable |
| 3-Bromoisoxazoline Intermediate | Two-step, high-yield oxidation | High functional group tolerance |
| Metal-Free [3+2] Cycloaddition | Regioselective, starting from amino acids | Green chemistry, access to chiral derivatives |
Exploration of Undiscovered Chemical Transformations
The chemical reactivity of this compound is largely unexplored. The presence of the exocyclic amino group and the C-4 position of the isoxazole (B147169) ring are potential sites for functionalization. researchgate.net Research into the transformations of 3-aminoisoxazoles can pave the way for the synthesis of a diverse library of derivatives. researchgate.net
Future studies could investigate the behavior of this compound in various reactions, including:
N-functionalization: Acylation, alkylation, and arylation of the amino group to introduce new functionalities.
C-4 functionalization: Electrophilic substitution at the C-4 position to introduce groups that can modulate the electronic properties of the isoxazole ring.
Ring transformations: The isoxazole ring can undergo cleavage under certain reductive or basic conditions, offering a pathway to other heterocyclic systems. ijrrjournal.com
Integration into Advanced Functional Material Research
Isoxazole derivatives have found applications in materials science due to their optical and electronic properties. researchgate.net The unique structure of this compound, with its combination of a rigid aromatic core and a flexible aliphatic substituent, makes it an interesting candidate for the development of advanced functional materials.
Potential research directions include:
Organic Light-Emitting Diodes (OLEDs): Incorporation of the this compound moiety into larger conjugated systems could lead to new materials with tunable emission properties.
Sensors: The amino group can act as a binding site for analytes, making it a potential building block for chemical sensors.
Liquid Crystals: The anisotropic shape of the molecule could be exploited in the design of novel liquid crystalline materials.
Computational Design of Enhanced Derivatives
Computational chemistry offers a powerful tool for the rational design of this compound derivatives with enhanced properties. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of novel derivatives, guiding synthetic efforts towards molecules with desired characteristics. researchgate.net
Areas for computational investigation include:
Structure-Property Relationships: Understanding how modifications to the cyclopentyl group or functionalization of the amino group affect the electronic and optical properties of the molecule.
Reactivity Prediction: Modeling the reactivity of the isoxazole ring and the amino group to predict the outcomes of chemical transformations.
Virtual Screening: Designing and screening virtual libraries of derivatives for potential applications in medicinal chemistry or materials science.
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Electronic structure analysis | HOMO-LUMO gap, charge distribution |
| Molecular Dynamics (MD) | Conformational analysis | Preferred conformations, intermolecular interactions |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Identification of key structural features for activity |
Contribution to New Chemical Entity (NCE) Discovery Research
The isoxazole scaffold is a well-established pharmacophore found in numerous approved drugs. bohrium.comijpca.org The unique substitution pattern of this compound makes it a valuable building block for the discovery of New Chemical Entities (NCEs). azolifesciences.com An NCE is a drug that contains no active moiety that has been approved by the FDA in any other application. azolifesciences.com
Future research in this area could involve:
Library Synthesis: Synthesizing a diverse library of derivatives of this compound for high-throughput screening against various biological targets.
Fragment-Based Drug Discovery: Using this compound as a starting fragment for the development of more potent and selective drug candidates.
Lead Optimization: Modifying the structure of this compound to improve the pharmacokinetic and pharmacodynamic properties of lead compounds.
The isoxazole ring's ability to participate in various non-covalent interactions can contribute to increased efficacy and improved pharmacokinetic profiles of drug candidates. bohrium.com
Sustainable Synthesis and Green Chemistry Innovations
The principles of green chemistry are increasingly important in chemical synthesis. mdpi.combohrium.com Future research on this compound should focus on developing sustainable and environmentally friendly synthetic methods. niist.res.inbenthamdirect.com
Key areas for innovation include:
Catalyst-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts. nih.gov
Alternative Solvents: Utilizing greener solvents such as water or ionic liquids. mdpi.combohrium.com
Energy-Efficient Methods: Employing techniques like microwave or ultrasound irradiation to reduce reaction times and energy consumption. mdpi.combenthamdirect.com
Recent advancements in the green synthesis of isoxazoles include the use of agro-waste catalysts and solvent-free reaction conditions. nih.gov These approaches not only reduce the environmental impact of the synthesis but can also lead to higher yields and easier product purification. nih.gov
Q & A
Q. Q1. What are the recommended synthetic routes for 5-cyclopentylisoxazol-3-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of semicarbazide or thiosemicarbazide precursors using dehydrating agents like phosphorus oxychloride (POCl₃) under reflux conditions . Optimization includes:
- Temperature control : Maintain reflux at 80–100°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance cyclization efficiency.
- Purification : Recrystallization from ethanol/water mixtures yields >95% purity .
Q. Q2. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the cyclopentyl and isoxazole ring protons (δ ~2.5–3.5 ppm for cyclopentyl, δ ~6.0–6.5 ppm for isoxazole protons) .
- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks (expected m/z ~153.18) .
- FT-IR : Key stretches include N-H (~3300 cm⁻¹) and C=N (~1600 cm⁻¹) .
Advanced Mechanistic and Computational Studies
Q. Q3. How can molecular docking predict the biological interactions of this compound?
Methodological Answer:
- Target selection : Prioritize enzymes/receptors with conserved binding pockets for isoxazole derivatives (e.g., kinases, GPCRs).
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare predicted binding affinities (ΔG values) with experimental IC₅₀ data from enzyme inhibition assays .
Q. Q4. How to resolve contradictions in experimental vs. computational data for this compound’s reactivity?
Methodological Answer:
- Scenario : Discrepancies in oxidation product yields (e.g., theoretical vs. actual).
- Approach :
- Validate computational models (DFT, MD simulations) with kinetic studies under varying conditions (pH, temperature).
- Use HPLC-MS to identify unexpected intermediates or side products .
Structural and Functional Comparisons
Q. Q5. How does this compound differ from 5-phenylisoxazol-3-amine in reactivity?
Methodological Answer:
- Steric effects : Cyclopentyl groups increase steric hindrance, reducing nucleophilic substitution rates compared to phenyl derivatives.
- Electronic effects : Cyclopentyl’s electron-donating nature stabilizes the isoxazole ring, altering redox potentials (e.g., +0.2 V shift in cyclic voltammetry) .
- Experimental validation : Compare reaction kinetics in SNAr (nucleophilic aromatic substitution) using piperidine as a nucleophile .
Q. Q6. What strategies can differentiate the biological activity of this compound from oxadiazole analogs?
Methodological Answer:
- In vitro assays : Test against oxadiazole derivatives in enzyme inhibition (e.g., COX-2) or antimicrobial screens.
- SAR analysis : Map substituent effects (cyclopentyl vs. methyl/ethyl groups) on activity .
- Crystallography : Resolve ligand-protein co-crystals to identify unique binding motifs .
Data Reproducibility and Quality Control
Q. Q7. How to ensure reproducibility in synthesizing this compound across labs?
Methodological Answer:
- Protocol standardization : Document exact molar ratios (e.g., 1:1.2 precursor:POCl₃), solvent drying methods, and inert atmosphere requirements.
- QC metrics : Enforce ≥98% purity via HPLC and residual solvent analysis (e.g., GC-MS for DMF traces) .
- Inter-lab validation : Share batches for cross-testing using identical analytical conditions .
Q. Q8. What are common pitfalls in interpreting NMR data for this compound?
Methodological Answer:
- Pitfall 1 : Overlapping cyclopentyl proton signals (δ ~1.5–2.5 ppm) with solvent peaks. Solution : Use deuterated DMSO or acetone .
- Pitfall 2 : Misassignment of isoxazole C=N as aromatic C-H. Solution : DEPT-135 NMR clarifies carbon hybridization .
Advanced Applications in Medicinal Chemistry
Q. Q9. How to design a SAR study for this compound derivatives as kinase inhibitors?
Methodological Answer:
- Scaffold modification : Introduce substituents at C-5 (isoxazole) or N-3 (amine) positions.
- Assay workflow :
- In silico screening : Prioritize derivatives with improved docking scores.
- Synthetic prioritization : Focus on compounds with logP <3.5 for solubility.
- Kinase profiling : Use radiometric assays (e.g., ³³P-ATP) for IC₅₀ determination .
Q. Q10. What analytical methods quantify this compound in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
